3-[(acetyloxy)methyl]-7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bicyclic core, a pyrazole ring, and multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of the pyrazole ring. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The pyrazole ring is then introduced via a coupling reaction, followed by the acetylation of the hydroxyl group to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: An important intermediate for oral cephalosporins, used in the synthesis of antibiotics.
3-(Acetoxymethyl)-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Another compound with a similar bicyclic core, used in various chemical reactions.
Uniqueness
3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of a bicyclic core, a pyrazole ring, and multiple functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H19F3N4O6S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H19F3N4O6S/c1-8(27)32-6-10-7-33-17-14(16(29)26(17)15(10)18(30)31)23-13(28)5-25-11(9-2-3-9)4-12(24-25)19(20,21)22/h4,9,14,17H,2-3,5-7H2,1H3,(H,23,28)(H,30,31) |
InChI Key |
UCPQCABXXSZFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4)SC1)C(=O)O |
Origin of Product |
United States |
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